molecular formula C17H22ClNO B14374301 N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide CAS No. 90299-19-7

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide

Cat. No.: B14374301
CAS No.: 90299-19-7
M. Wt: 291.8 g/mol
InChI Key: ONHSGKZSYLPVAF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is an organic compound that features a chlorophenyl group, a cyclohexenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with isopropylamine to form N-(4-chlorophenyl)isopropylamine.

    Cyclohexenyl Acetylation: The intermediate is then reacted with cyclohex-1-en-1-yl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)isopropylamine: Shares the chlorophenyl and isopropylamine moieties.

    Cyclohex-1-en-1-yl acetate: Contains the cyclohexenyl group.

Uniqueness

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is unique due to its combination of a chlorophenyl group, a cyclohexenyl group, and an acetamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

90299-19-7

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)propan-2-yl]-2-(cyclohexen-1-yl)acetamide

InChI

InChI=1S/C17H22ClNO/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)12-13-6-4-3-5-7-13/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20)

InChI Key

ONHSGKZSYLPVAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NC(=O)CC2=CCCCC2

Origin of Product

United States

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